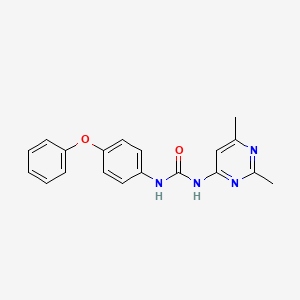
N-(2,6-Dimethylpyrimidin-4-yl)-N'-(4-phenoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a phenoxyphenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 2,6-dimethylpyrimidine-4-amine with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(2,6-dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea oxides.
Reduction: Reduced derivatives such as N-(2,6-dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)amine.
Substitution: Substituted urea derivatives with various nucleophiles.
科学的研究の応用
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea can be compared with other urea derivatives, such as:
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a phenoxy group.
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-chlorophenyl)urea: Contains a chlorine atom instead of a phenoxy group.
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-nitrophenyl)urea: Features a nitro group in place of the phenoxy group.
The uniqueness of N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
639849-89-1 |
|---|---|
分子式 |
C19H18N4O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
1-(2,6-dimethylpyrimidin-4-yl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H18N4O2/c1-13-12-18(21-14(2)20-13)23-19(24)22-15-8-10-17(11-9-15)25-16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,20,21,22,23,24) |
InChIキー |
YZDYJAWMXHSISS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
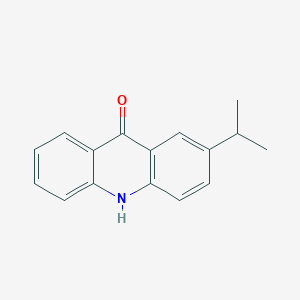
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)
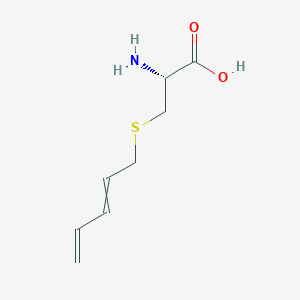



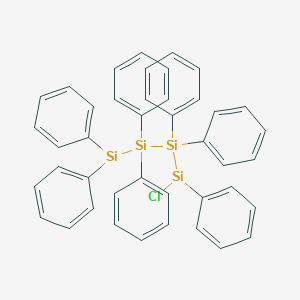
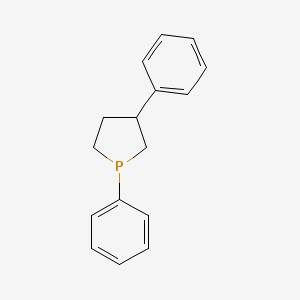
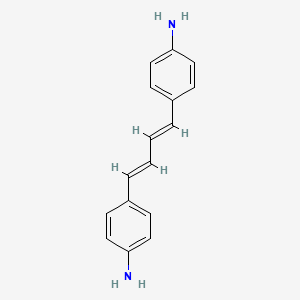
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)
